Methyl 4-[(methylamino)methyl]benzoate
Overview
Description
“Methyl 4-[(methylamino)methyl]benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as an ester of benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.68 . It is a powder at room temperature . The melting point is between 214-217 degrees Celsius .Scientific Research Applications
Antibacterial Activities
A study explored the synthesis of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and assessed their antibacterial activity against different bacterial strains. Some derivatives showed potent inhibitory activity, indicating potential as antibacterial agents (Murthy et al., 2011).
Synthesis and Pharmaceutical Applications
Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of various compounds with potential pharmaceutical applications. For instance, it was involved in the synthesis of d-forosamine, a key component in antibiotics (Baer & Hanna, 1981). Another study synthesized Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, indicating its role in the synthesis of therapeutic compounds (Jian-she, 2009).
Chemical Synthesis and Analysis
This compound is used in various organic syntheses. A study demonstrated its use in the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a compound with potential in pharmaceutical intermediates and organic chemistry (Popovski, Mladenovska, & Panovska, 2010).
Material Science and Crystallography
Research on methyl 4-(cyclohexylaminocarbonyl)benzoate, a related compound, involved studying its crystallization and molecular structure, relevant in materials science (Jones & Kuś, 2004). Additionally, the growth and properties of methyl 4-hydroxybenzoate crystals were investigated, which is important for understanding the material characteristics of such compounds (Vijayan et al., 2003).
Chemical Reactions and Catalysis
Methyl benzoate, a related compound, has been studied in various chemical reactions. For example, its reaction with NH3 was investigated, providing insights into catalytic processes and chemical synthesis (Wali et al., 1998).
Insecticidal and Larvicidal Properties
Methyl benzoate has been explored for its larvicidal activity against mosquitoes, showcasing its potential in pest control and environmental health (Mostafiz et al., 2022).
Anti-Cancer Research
Novel derivatives of this compound have been synthesized and evaluated as potential anti-proliferative agents in cancer research, suggesting its applicability in developing new anti-cancer drugs (Soni et al., 2015).
Future Directions
Mechanism of Action
Biochemical Pathways
Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . This suggests that it may play a role in these biochemical pathways.
Properties
IUPAC Name |
methyl 4-(methylaminomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCAJFRFIPWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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